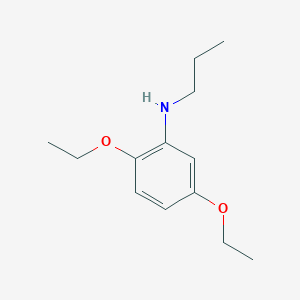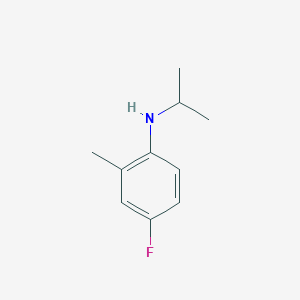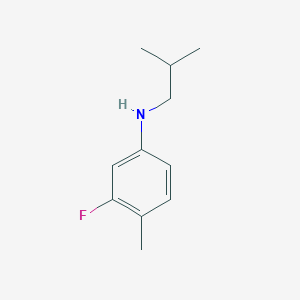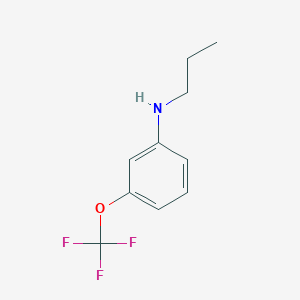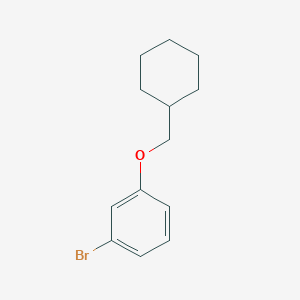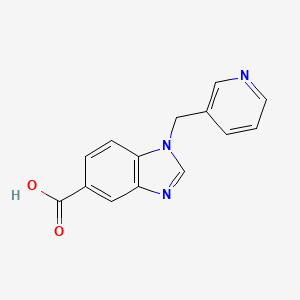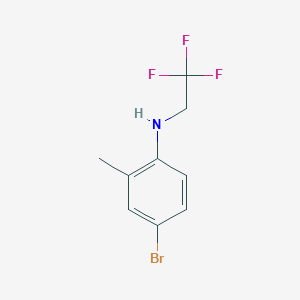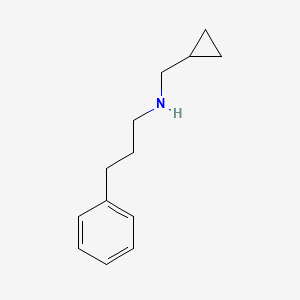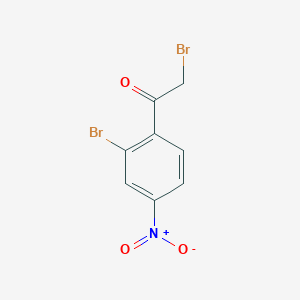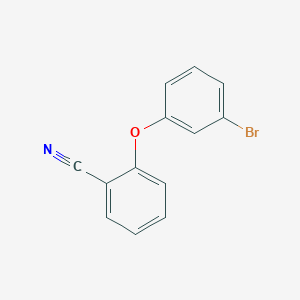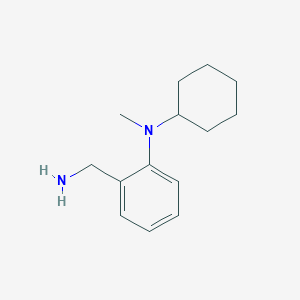![molecular formula C8H9N3S B1385986 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine CAS No. 859850-80-9](/img/structure/B1385986.png)
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine
Übersicht
Beschreibung
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is a heterocyclic organic compound . Its empirical formula is C8H9N3S . The molecular weight of this compound is 179.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : This compound has been used in the synthesis of new 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles . These derivatives have been tested for their antimicrobial activity .
- Methods of Application : The compound was used in the synthesis of new series of 1,2,4-triazoles and 1,3,4-oxadiazoles bearing 2-thienyl moieties . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : Some of the synthesized compounds displayed marked broad-spectrum antibacterial activity, while others were highly active against the tested Gram-positive bacteria . None of the synthesized compounds were proved to be significantly active against Candida albicans .
Antitumor Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound has been used in the synthesis of novel antitumor agents .
- Methods of Application : The compound was used in a one-pot microwave-assisted synthesis . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : The synthesized compounds were tested for their antitumor activity . The exact results or outcomes were not specified in the source .
Synthesis of Conducting Polymers
- Scientific Field : Polymer Chemistry .
- Summary of the Application : This compound has been used in the synthesis of conducting polymers . These polymers have unique electrophysical and optical characteristics, making them useful in various branches of science and technology .
- Methods of Application : The compound was used in the production of monomers containing both thiophene and pyrrole fragments in their structure simultaneously, and subsequent polymerization . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : The synthesized polymers exhibited high conductivity and stability . The exact results or outcomes were not specified in the source .
Construction of D–A Type Conjugated Polymers
- Scientific Field : Material Science .
- Summary of the Application : This compound has been used in the construction of D–A type conjugated polymers .
- Methods of Application : The compound was used in combination with a 5,8-bis(2-thienyl)-2,3-diphenylquinoxaline (DTQx) segment . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : The constructed polymers realized a device with an optical bandgap of 1.61 eV . The exact results or outcomes were not specified in the source .
Electrochemical Polymerization
- Scientific Field : Electrochemistry .
- Summary of the Application : This compound has been used in the electrochemical polymerization process . The main emphasis is on the electrochemical behavior of the compounds, the possibility of their electrochemical polymerization, and their use as monomers for the production of conducting polymers .
- Methods of Application : The compound was used in the production of monomers containing both thiophene and pyrrole fragments in their structure simultaneously, and subsequent polymerization . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : The synthesized polymers exhibited high conductivity and stability . The exact results or outcomes were not specified in the source .
Construction of D–A Type Conjugated Polymers
- Scientific Field : Material Science .
- Summary of the Application : This compound has been used in the construction of D–A type conjugated polymers .
- Methods of Application : The compound was used in combination with a 5,8-bis(2-thienyl)-2,3-diphenylquinoxaline (DTQx) segment . The exact experimental procedures and technical details were not specified in the source .
- Results or Outcomes : The constructed polymers realized a device with an optical bandgap of 1.61 eV . The exact results or outcomes were not specified in the source .
Eigenschaften
IUPAC Name |
(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNHWVNDNZXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



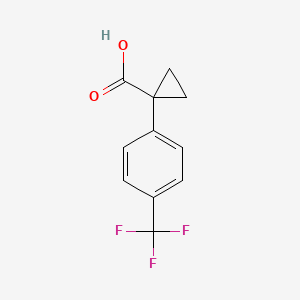
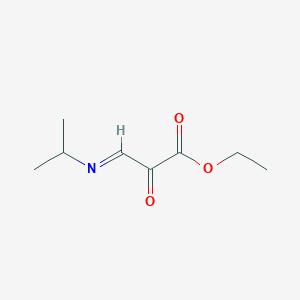
![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)
